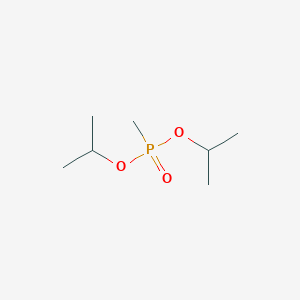
二异丙基甲基膦酸酯
描述
甲基二异丙基膦酸酯是一种化学化合物,化学式为C7H17O3P。它也称为甲基二异丙基膦酸酯和膦酸,甲基-双-(1-甲基乙基)酯。该化合物是沙林气体生产过程中的副产物,沙林气体是一种神经毒剂。甲基二异丙基膦酸酯是一种无色液体,已被证明会影响动物的血液系统 .
科学研究应用
作用机制
甲基二异丙基膦酸酯发挥作用的机制涉及它与特定分子靶标的相互作用。 它已被证明会影响动物的血液系统 . 该化合物的分子靶标和途径尚未完全了解,但已知它会与某些细菌中的对硫磷水解酶相互作用 .
生化分析
Biochemical Properties
Diisopropyl methylphosphonate interacts with certain enzymes such as parathion hydrolase in organisms like Brevundimonas diminuta and Flavobacterium sp
Cellular Effects
Diisopropyl methylphosphonate has been shown to affect the hematological system in animals . It may cause effects on the blood and nervous systems at high levels
Molecular Mechanism
It is known to interact with enzymes such as parathion hydrolase
Dosage Effects in Animal Models
Animal studies have shown that diisopropyl methylphosphonate can cause effects on the blood and nervous systems at high levels
Metabolic Pathways
Diisopropyl methylphosphonate is rapidly converted to isopropyl methylphosphonic acid (IMPA) once inside the body, which is rapidly cleared from the blood
Transport and Distribution
It does not easily evaporate and can stay in water and soil for years
化学反应分析
甲基二异丙基膦酸酯会发生多种化学反应,包括:
氧化: 该反应可以通过强氧化剂促进。
还原: 该化合物还原反应不太常见。
取代: 它可以发生取代反应,特别是与亲核试剂。这些反应中常用的试剂包括酸、碱金属和还原剂. 从这些反应中形成的主要产物取决于所用条件和试剂。
相似化合物的比较
甲基二异丙基膦酸酯与其他膦酸酯类似,例如:
- 甲基膦酸二异丙酯
- O,O-二异丙基甲基膦酸酯
- 膦酸,甲基-,O,O-双-异丙酯 这些化合物具有相似的化学结构和性质,但在具体应用和反应性方面有所不同 . 甲基二异丙基膦酸酯在作为沙林模拟物方面的用途及其特殊的合成方法方面是独一无二的 .
属性
IUPAC Name |
2-[methyl(propan-2-yloxy)phosphoryl]oxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O3P/c1-6(2)9-11(5,8)10-7(3)4/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAFDHWYKSOANX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024051 | |
| Record name | Bis(1-methylethyl) methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
| Record name | Diisopropyl methylphosphonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4908 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
121.05 °C @ 10 mm Hg | |
| Record name | DIISOPROPYL METHYLPHOSPHONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6864 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 1.50X10+3 mg/l @ 25 °C, Water solubility = 160 g/L at 25 °C | |
| Record name | DIISOPROPYL METHYLPHOSPHONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6864 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.976 | |
| Record name | DIISOPROPYL METHYLPHOSPHONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6864 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.28 [mmHg], Vapor pressure = 0.17 mmHg at 25 °C, Vapor pressure= 0.267 kPa at 70 °C, 0.28 mm Hg @ 25 °C | |
| Record name | Diisopropyl methylphosphonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4908 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIISOPROPYL METHYLPHOSPHONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6864 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
1445-75-6 | |
| Record name | Diisopropyl methylphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropyl methylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopropyl methylphosphonate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02127 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phosphonic acid, P-methyl-, bis(1-methylethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(1-methylethyl) methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(1-methylethyl) methylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISOPROPYL METHYLPHOSPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56V3OG5DC7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIISOPROPYL METHYLPHOSPHONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6864 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of DIMP?
A1: DIMP has a molecular formula of C7H17O4P and a molecular weight of 196.19 g/mol.
Q2: Are there any spectroscopic techniques used to identify DIMP?
A2: Yes, several spectroscopic techniques have been employed to study DIMP. These include:* Infrared Spectroscopy (IR): IR spectroscopy is used to identify functional groups within DIMP and monitor its decomposition at various temperatures. []* Raman Spectroscopy: Provides complementary structural information to IR and has been used to study DIMP's behavior at different temperatures. []* Surface-Enhanced Raman Scattering (SERS): This technique offers enhanced sensitivity for detecting trace amounts of DIMP vapor. []* Reflection Absorption Infrared Spectroscopy (RAIRS): Used to investigate the oxidative destruction of DIMP films by atomic oxygen. []
Q3: How stable is DIMP on different surfaces?
A3: The persistence of DIMP degradation products on surfaces like vinyl tile, painted drywall, wood, laminate, galvanized steel, and glass has been studied. Research indicates that DIMP itself was not recovered from the tested surfaces, but its degradation products can persist for at least six weeks. []
Q4: Can DIMP be detected in complex matrices like air, water, or fuel?
A4: Yes, various methods have been developed to detect DIMP in complex matrices:* Air: Solid-phase microextraction (SPME) coupled with attenuated total reflectance Fourier transform infrared (ATR-FT-IR) spectroscopy enables DIMP detection in air at concentrations as low as 50 ppb (v/v). []* Water: EPA Method MS999 utilizes multiple reaction monitoring liquid chromatography/tandem mass spectrometry (LC/MS/MS) to analyze DIMP and its degradation products in water samples. [] Molecularly imprinted polymers (MIPs) offer selective extraction of DIMP from complex matrices like diesel fuel, gasoline, and air extract concentrate, followed by HPLC analysis. []* Fuel: Molecularly imprinted polymers (MIPs) can selectively extract DIMP from complex matrices, including diesel fuel and gasoline, before analysis by HPLC. []
Q5: Have computational methods been used to study DIMP?
A6: Yes, computational chemistry plays a significant role in understanding DIMP behavior:* Ab initio molecular dynamics (BOMD) simulations: Used to investigate the high-temperature degradation of DIMP on alumina surfaces, providing mechanistic insights. []* Density functional theory (DFT) calculations: Applied to understand the fragmentation pathways of DIMP and its isotopomers. [] Also used to study DIMP binding with crown-(thio)urea complexes. []* Molecular dynamics (MD) simulations: Coupled with the Transferable Potentials for Phase Equilibria (TraPPE) force field, MD simulations have successfully predicted the surface tension of DIMP over a range of temperatures. []
Q6: What is known about the toxicity of DIMP?
A7: While DIMP is considered less toxic than actual nerve agents, studies on mink, mallards, and bobwhite quail have investigated its toxicological profile. [, , , ] Results suggest that DIMP primarily impacts plasma cholinesterase activity and can cause weight loss and hematological changes at high doses.
Q7: How is DIMP metabolized and excreted?
A8: Research on swine has shown that DIMP is primarily metabolized to isopropyl methylphosphonic acid and excreted through urine within 24 hours. []
Q8: What analytical methods are commonly used for DIMP analysis?
A9: Several analytical techniques are employed for DIMP detection and quantification:* Gas Chromatography/Mass Spectrometry (GC/MS): Used to identify and quantify DIMP, its destruction intermediates, and phosphorus-containing destruction products in studies involving corona discharge. []* Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS): Provides high sensitivity and selectivity for detecting DIMP and its degradation products in various matrices, including environmental samples. [, ]* Paper Spray Mass Spectrometry (PS-MS): A rapid and sample preparation-free technique used to identify and quantify DIMP and its hydrolysis products in biological samples like blood and urine. []
Q9: How is DIMP degraded in the environment?
A10: Research has explored different methods for DIMP degradation:* Ultrasonic irradiation combined with oxidation: This method has shown promising results in degrading DIMP in aqueous solutions. []* Supercritical carbon dioxide (SCF CO2): Investigated as a method for regenerating activated carbon used to remove DIMP from contaminated water. []
Q10: Are there other compounds used as nerve agent simulants besides DIMP?
A11: Yes, other commonly used nerve agent simulants include:* Dimethyl methylphosphonate (DMMP): Often used due to its volatility and structural similarities to Sarin. [, , , , , ]* Tributyl phosphate (TBP): Employed as a less volatile simulant. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B74979.png)







